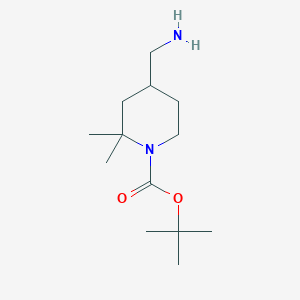

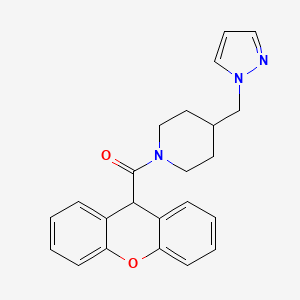

N-(3,4-dichlorobenzyl)-2-pyrazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

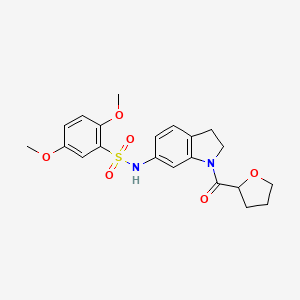

“N-(3,4-dichlorobenzyl)-2-pyrazinamine” is a chemical compound that likely contains a pyrazinamine core, which is a component found in some pharmaceutical drugs . The “N-(3,4-dichlorobenzyl)” part suggests that it has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with two chlorine atoms at the 3rd and 4th positions .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving the corresponding amines and acids or acid derivatives . For instance, dichlorobenzamide derivatives can be synthesized from reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as X-ray crystallography . These techniques can provide information about the types of atoms in the compound, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds, such as dichlorobenzamide derivatives, have been found to exhibit various biological activities, suggesting they may undergo interesting chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, and stability, would likely be determined through experimental measurements. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Aplicaciones Científicas De Investigación

Herbicide Action Mechanism

N-(3,4-dichlorobenzyl)-2-pyrazinamine analogs have been studied for their action mechanism as herbicides. For instance, substituted pyridazinone compounds have shown to inhibit photosynthesis in barley, accounting for their phytotoxicity. These compounds operate by interfering with the Hill reaction and photosynthesis, presenting a weaker inhibition compared to other known herbicides such as atrazine. This research provides insight into the development of more effective and selective herbicidal agents (Hilton et al., 1969).

Computational Chemistry Applications

The compound and its derivatives have been subjects in computational chemistry studies, aiming to understand their interaction with other molecules and potential for drug development. A study combined pyrazinamide, an analog of this compound, with cisplatin to harness the therapeutic potentials of both molecules against diseases like cancer. This computational study used density functional theory (DFT) to search for the most stable structure of the platinum(II)-PZA complex, indicating the compound's versatility in forming stable and potentially therapeutic complexes (Oliveira et al., 2013).

Nanotechnology and Biosensing

In the field of nanotechnology and biosensing, research has focused on developing biosensors using derivatives of this compound for specific applications. For example, a biosensor system for monitoring the metabolism of pyrazinamide, an analog of the compound , was developed using a nanocomposite. This biosensor exhibited enhanced electroactivity, demonstrating the potential of this compound derivatives in creating sensitive and selective biosensing tools for medical and environmental monitoring (Sidwaba et al., 2014).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c12-9-2-1-8(5-10(9)13)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKUGIJJWRPNCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CNC2=NC=CN=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666530 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)